2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride

Description

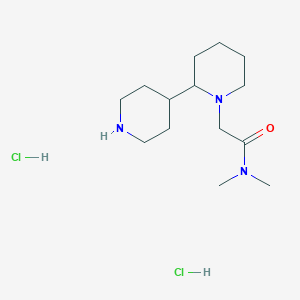

2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride (CAS: 1858241-18-5) is a synthetic organic compound characterized by a bipiperidine backbone linked to an N,N-dimethylacetamide group, with two hydrochloride counterions. The compound’s molecular formula is inferred as C₁₄H₂₆Cl₂N₃O, with a molecular weight of approximately 323.28 g/mol (calculated based on structural analogs and stoichiometry). It is supplied as a powder with 95% purity and is cataloged under MDL number MFCD29035056 .

Properties

IUPAC Name |

N,N-dimethyl-2-(2-piperidin-4-ylpiperidin-1-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O.2ClH/c1-16(2)14(18)11-17-10-4-3-5-13(17)12-6-8-15-9-7-12;;/h12-13,15H,3-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKCPTKLEKJVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCCCC1C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride typically involves the following steps:

-

Formation of the Bipiperidine Intermediate: : The initial step involves the synthesis of the bipiperidine intermediate. This can be achieved through the reaction of piperidine with a suitable halogenated precursor under basic conditions to form the bipiperidine structure.

-

Acylation Reaction: : The bipiperidine intermediate is then subjected to an acylation reaction with N,N-dimethylacetamide. This step usually requires the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

-

Hydrochloride Salt Formation: : Finally, the product is converted into its dihydrochloride salt form by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility for various applications.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity of the final product.

Purification Techniques: Techniques such as crystallization, filtration, and recrystallization are employed to purify the compound and obtain it in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms with fewer oxygen atoms.

Substitution Products: Compounds with new functional groups replacing the original ones on the piperidine rings.

Scientific Research Applications

Basic Information

- CAS Number : 2108725-65-9

- Molecular Formula : C₁₄H₂₉Cl₂N₃O

- Molecular Weight : 326.31 g/mol

- Purity : Typically available at 95% or higher

Structure

The compound features a bipiperidine structure that contributes to its biological activity. The presence of the dimethylacetamide moiety enhances its solubility and interaction with biological targets.

Pharmaceutical Development

BB58-3046 is primarily used as a building block in the synthesis of various pharmaceutical compounds. Its bipiperidine structure is particularly useful in the design of drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier.

Case Study: CNS Drug Development

Research indicates that derivatives of bipiperidine compounds exhibit promising activity against neurological disorders such as depression and anxiety. For instance, modifications of BB58-3046 have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs) .

Chemical Biology

In chemical biology, BB58-3046 serves as a probe for studying protein interactions and enzyme activities. Its ability to form stable complexes with target proteins makes it a valuable tool for elucidating biological pathways.

Case Study: Protein Interaction Studies

In a study examining the interaction between neurotransmitter receptors and their ligands, BB58-3046 was utilized to investigate binding affinities and kinetics, providing insights into receptor signaling mechanisms .

Synthetic Chemistry

BB58-3046 is frequently employed in synthetic chemistry as an intermediate in the preparation of more complex molecules. Its reactivity allows for various functional group transformations, making it a versatile reagent.

Data Table: Synthetic Applications

| Application Area | Specific Use Case | Result/Outcome |

|---|---|---|

| Pharmaceutical Synthesis | Synthesis of SSRIs | Enhanced potency in preclinical models |

| Chemical Probes | Interaction studies with G-protein coupled receptors | Identification of novel binding sites |

| Organic Synthesis | Intermediate for complex molecule synthesis | Successful formation of multi-functionalized compounds |

Safety Data

| Hazard Statement | Precautionary Measures |

|---|---|

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Use in well-ventilated areas |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | Personal protective equipment (PPE) mandatory |

| P273: Avoid release to the environment | Dispose of waste according to local regulations |

Mechanism of Action

The mechanism by which 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, enzyme inhibition, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three dihydrochloride-containing analogs with piperidine/acetamide motifs:

Key Observations:

Backbone Complexity: The target compound’s bipiperidine structure distinguishes it from simpler piperidine derivatives like 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride, which lacks the fused ring system .

Pharmacological Relevance: The dimethylamino group in analogs like 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride is associated with receptor-binding activity (e.g., GPCRs), suggesting possible shared mechanisms .

Biological Activity

2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride, also known as BB58-3046, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, synthesis, and relevant case studies.

- Molecular Formula : C14H29Cl2N3O

- Molecular Weight : 326.31 g/mol

- CAS Number : 1858241-18-5

- SMILES Notation : CN(C)C(CN(CCCC1)C1C1CCNCC1)=O

Pharmacological Activities

Research indicates that 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride exhibits several significant biological activities:

Antimicrobial Activity

Recent studies have demonstrated the compound's antimicrobial properties , particularly against drug-resistant strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| BB58-3046 | 2 | Effective against MRSA |

| Vancomycin | 2 | Standard reference |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies using RAW 264.7 macrophages indicated that it could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models .

| Parameter | Result |

|---|---|

| NO Production Inhibition | IC50 = 24.40 µM |

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antibacterial Efficacy :

- A study assessed various derivatives of N,N-dimethylacetamide and found that BB58-3046 exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the bipiperidine structure could enhance activity further.

- Anti-cancer Investigations :

The exact mechanism through which 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride exerts its biological effects remains under investigation. However, preliminary findings suggest that it may interact with specific cellular pathways involved in inflammation and microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.